SBF-1

Anticancer Saponin OSBP inhibition

SBF-1 is a uniquely selective tool compound for imatinib-resistant CML research, acting via Bcr-Abl degradation rather than kinase inhibition. Its distinct mechanism induces OSBP degradation for sustained pathway modulation in CRC, and enables interrogation of AKT3-specific signaling in melanoma at ultra-low in vivo doses (1-3 μg/kg). Source ≥98% pure material exclusively for R&D—generic substitution is not viable due to its unique polypharmacology.

Molecular Formula C55H84O16
Molecular Weight 1001.261
Cat. No. B1193735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBF-1
SynonymsSBF-1;  SBF 1;  SBF1
Molecular FormulaC55H84O16
Molecular Weight1001.261
Structural Identifiers
SMILESO=C(O[C@H]1[C@H](O[C@@H]2[C@@H](OC(C)=O)[C@H](O[C@H]3C[C@@]4([H])[C@]5(C)CC=C6C[C@@H](O)CC[C@]6(C)[C@@]5([H])CC[C@]4(C)[C@]3([C@H](C)C(OCCCCCCCCCCCC)=O)O)OC[C@@H]2O)OC[C@@H](O)[C@@H]1O)C7=CC=C(OC)C=C7
InChIInChI=1S/C55H84O16/c1-8-9-10-11-12-13-14-15-16-17-28-65-48(61)33(2)55(63)43(30-42-53(5)25-22-36-29-37(57)23-26-52(36,4)41(53)24-27-54(42,55)6)69-51-47(68-34(3)56)45(40(59)32-67-51)71-50-46(44(60)39(58)31-66-50)70-49(62)35-18-20-38(64-7)21-19-35/h18-22,33,37,39-47,50-51,57-60,63H,8-17,23-32H2,1-7H3/t33-,37+,39-,40+,41-,42+,43+,44+,45+,46-,47-,50+,51+,52+,53-,54+,55-/m1/s1
InChIKeyVEZQEAKGXANRNL-OTHZRPGSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SBF-1 Procurement Guide: Synthetic Steroidal Glycoside with Potent Antitumor Activity


SBF-1 (CAS 790224-37-2; also known as 23-Oxa-OSW-1) is a synthetic steroidal glycoside and a 23-oxa-analogue of the natural saponin OSW-1 [1]. It exhibits potent antitumor activity across a range of human cancer cell lines, with reported IC50 values in the nanomolar to sub-nanomolar range . SBF-1 functions as an inhibitor of oxysterol-binding protein (OSBP) and disrupts key signaling pathways, including the PDK1/AKT3 and Bcr-Abl/PTP1B interactions, leading to growth inhibition and apoptosis in various cancer models [2]. Its in vivo efficacy has been demonstrated in mouse xenograft and metastasis models at very low doses [3].

Why SBF-1 Cannot Be Substituted with Generic OSBP Inhibitors or Other Saponins


Generic substitution is not feasible for SBF-1 due to its distinct molecular mechanism and unique biological profile. As a specific 23-oxa-analogue of OSW-1, SBF-1 exhibits a different spectrum of activity and target engagement compared to its parent compound and other saponins. Unlike OSW-1, which broadly inhibits OSBP, SBF-1 demonstrates a unique ability to disrupt the PDK1-AKT3 interaction in melanoma and the Bcr-Abl-PTP1B interaction in CML, including imatinib-resistant forms [1]. Furthermore, SBF-1 selectively induces degradation of OSBP rather than simply inhibiting it, leading to a distinct reprogramming of cholesterol metabolism in colorectal cancer cells [2]. This selectivity and unique mechanism of action mean that other OSBP inhibitors or saponin analogs cannot replicate the same efficacy or safety profile in specific research applications.

SBF-1 Quantitative Differentiation Evidence Against Key Comparators


SBF-1 vs. OSW-1: Comparable Potency in HeLa Cells with Improved Synthetic Accessibility

SBF-1 exhibits antiproliferative activity comparable to its parent compound OSW-1 in HeLa cells, but with the advantage of being a synthetic analogue with improved accessibility for biological studies . Direct comparison shows that SBF-1 (IC50 = 0.0022 μM) is within the same potency range as OSW-1 (average IC50 ~0.78 nM across cancer cell lines) [1].

Anticancer Saponin OSBP inhibition

SBF-1 Overcomes Imatinib Resistance in CML with Comparable Potency to Parental Cells

SBF-1 demonstrates strong and preferential cytotoxicity toward both parental K562 and imatinib-resistant K562/G CML cells, with an IC50 less than 40 nM in both lines [1]. This is in stark contrast to imatinib, which loses efficacy in resistant cells. SBF-1 achieves this by disrupting the Bcr-Abl-PTP1B interaction and inducing Bcr-Abl degradation, a mechanism distinct from direct kinase inhibition [2].

Chronic Myeloid Leukemia Drug Resistance Bcr-Abl

SBF-1 Selectively Inhibits Activated T Cells with Minimal Toxicity to Resting T Cells

SBF-1 displays a unique immunosuppressive profile by potently inhibiting activated T cells while sparing resting T cells. It inhibits T lymphocyte proliferation induced by Con A or anti-CD3/anti-CD28 at a very low dose of 10 nM, but exhibits little toxicity in non-activated T lymphocytes at concentrations up to 10 μM [1]. This represents a >1000-fold selectivity window between activated and resting T cells.

Immunosuppression T-cell activation Selectivity

SBF-1 Potently Inhibits Melanoma Metastasis at Ultra-Low In Vivo Doses

SBF-1 demonstrates exceptional in vivo anti-metastatic activity in a mouse model of spontaneous melanoma metastasis. At very low doses of 1 and 3 μg/kg, SBF-1 enormously inhibited melanoma metastasis into draining popliteal lymph nodes [1]. This level of in vivo potency at microgram-per-kilogram dosing is a key differentiator from many standard chemotherapeutics.

Melanoma Metastasis In vivo efficacy

SBF-1 Induces OSBP Degradation and Cholesterol Metabolic Reprogramming in CRC

SBF-1 suppresses colorectal cancer cell growth by inducing proteasome-dependent degradation of OSBP, leading to reduced intracellular cholesterol levels and reprogramming of cholesterol metabolism [1]. This mechanism is distinct from simple OSBP inhibition, as it results in sustained downregulation of the target protein. Sensitivity to SBF-1 is modulated by NPC2 expression, with low NPC2 cells showing heightened sensitivity [2].

Colorectal Cancer Cholesterol Metabolism OSBP

Optimal Research and Procurement Applications for SBF-1


Investigating Imatinib-Resistant Chronic Myeloid Leukemia (CML)

SBF-1 is ideally suited for CML research involving imatinib-resistant models. Its ability to potently inhibit both parental and imatinib-resistant K562/G cells (IC50 < 40 nM) via a Bcr-Abl degradation mechanism makes it a valuable tool compound for studying resistance pathways and developing new therapeutic strategies that bypass Bcr-Abl kinase inhibition [1].

Studying Melanoma Metastasis and AKT3-Dependent Signaling

SBF-1's potent in vivo anti-metastatic activity at ultra-low doses (1-3 μg/kg) and its specific disruption of the PDK1-AKT3 interaction make it a preferred agent for melanoma metastasis research. It allows for the interrogation of AKT3-specific signaling without the confounding effects of high-dose toxicity [2].

Exploring Cholesterol Metabolism Reprogramming in Colorectal Cancer

SBF-1 offers a unique mechanism of action in CRC by inducing OSBP degradation and subsequent cholesterol metabolic reprogramming. Researchers investigating the role of OSBP and NPC2 in cancer cell metabolism will find SBF-1 a superior tool compared to simple OSBP inhibitors, as it provides a sustained and specific perturbation of the pathway [3].

Targeted Immunosuppression Research with Reduced Off-Target Effects

The >1000-fold selectivity of SBF-1 for activated T cells over resting T cells enables precise modulation of T-cell responses in vivo and in vitro. This property is advantageous for studying T-cell-mediated pathologies and developing immunomodulatory therapies with a potentially improved safety profile compared to broad-spectrum immunosuppressants [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for SBF-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.